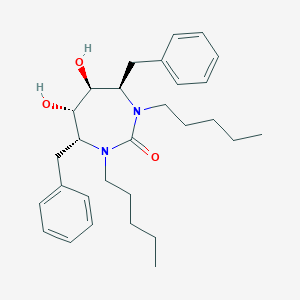
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not yet fully understood. However, studies have shown that this compound works by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are responsible for causing inflammation and oxidative stress in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can lead to the prevention and treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a chemical compound with potential applications in various fields of scientific research. Its potent anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and identify its potential targets for drug development.
Synthesemethoden
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a complex process that involves several steps. The synthesis begins with the reaction of 2-amino-4,5-dihydro-1H-imidazole with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form a stable nitroxide radical. This radical is then reacted with 1,4-dibromo-2-butene to form a stable intermediate, which is then reacted with sodium methoxide to form the final product.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
153181-48-7 |
|---|---|
Produktname |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molekularformel |
C29H42N2O3 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dipentyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C29H42N2O3/c1-3-5-13-19-30-25(21-23-15-9-7-10-16-23)27(32)28(33)26(22-24-17-11-8-12-18-24)31(29(30)34)20-14-6-4-2/h7-12,15-18,25-28,32-33H,3-6,13-14,19-22H2,1-2H3/t25-,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
MQXUJTOWJYVUBG-VIJSPRBVSA-N |
Isomerische SMILES |
CCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCCCCN1C(C(C(C(N(C1=O)CCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Kanonische SMILES |
CCCCCN1C(C(C(C(N(C1=O)CCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Andere CAS-Nummern |
153181-48-7 |
Synonyme |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dipentyl-1,3-diazepan-2-o ne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
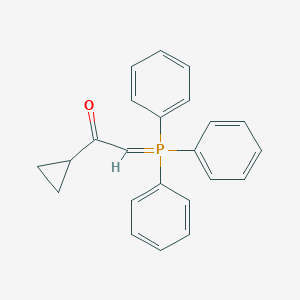
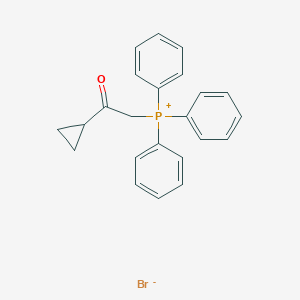
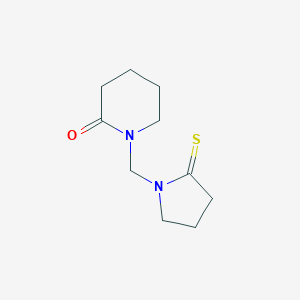
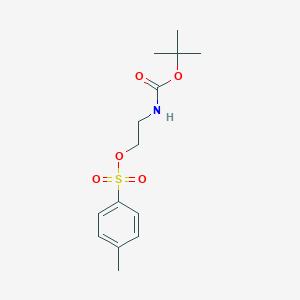
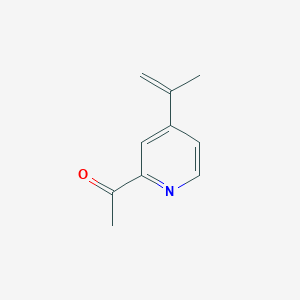
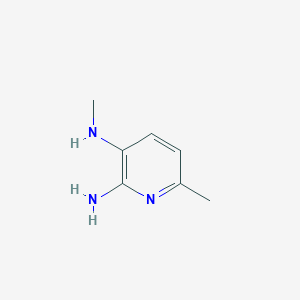
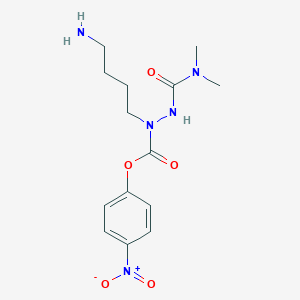
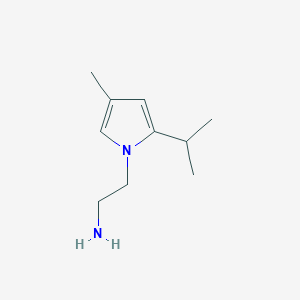
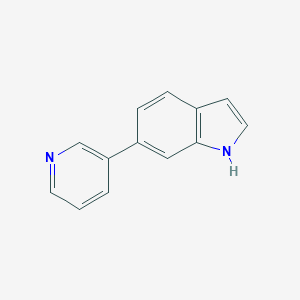
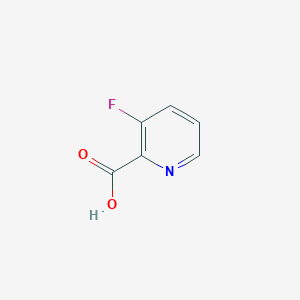
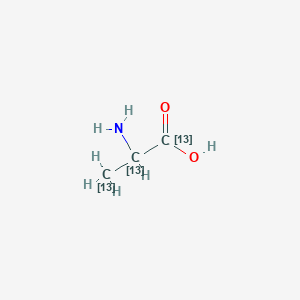
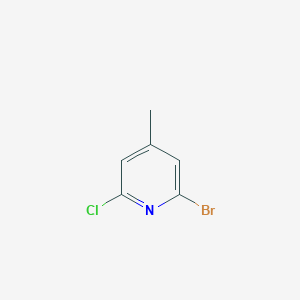
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)